molecular formula C16H34OSn B14071060 3-(Tributylstannyl)but-3-en-1-ol CAS No. 122229-78-1

3-(Tributylstannyl)but-3-en-1-ol

Katalognummer: B14071060
CAS-Nummer: 122229-78-1
Molekulargewicht: 361.2 g/mol
InChI-Schlüssel: UAXAHSXCWADQQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Tributylstannyl)but-3-en-1-ol is an organotin compound with the molecular formula C16H34OSn It is characterized by the presence of a tributylstannyl group attached to a butenol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tributylstannyl)but-3-en-1-ol typically involves the reaction of tributylstannyl chloride with but-3-en-1-ol in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:

Bu3SnCl+HOCH2CH=CH2Bu3SnCH2CH=CH2OH+HCl\text{Bu}_3\text{SnCl} + \text{HOCH}_2\text{CH=CH}_2 \rightarrow \text{Bu}_3\text{SnCH}_2\text{CH=CH}_2\text{OH} + \text{HCl} Bu3​SnCl+HOCH2​CH=CH2​→Bu3​SnCH2​CH=CH2​OH+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Tributylstannyl)but-3-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The double bond can be reduced to form saturated alcohols.

    Substitution: The tributylstannyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents such as bromine (Br2) or iodine (I2) are often used.

Major Products

    Oxidation: But-3-enal or but-3-enoic acid.

    Reduction: 3-(Tributylstannyl)butan-1-ol.

    Substitution: Various organotin compounds depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

3-(Tributylstannyl)but-3-en-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of polymers and other advanced materials.

Wirkmechanismus

The mechanism by which 3-(Tributylstannyl)but-3-en-1-ol exerts its effects involves the interaction of the tributylstannyl group with various molecular targets. This can include:

    Electron Transfer: The stannyl group can participate in electron transfer reactions, leading to the formation of radicals and other reactive intermediates.

    Substitution Reactions: The stannyl group can be replaced by other functional groups, altering the chemical properties of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Tributylstannyl)prop-2-en-1-ol
  • 3-(Tributylstannyl)but-2-en-1-ol
  • 3-(Tributylstannyl)but-3-yn-1-ol

Uniqueness

3-(Tributylstannyl)but-3-en-1-ol is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. The presence of both a hydroxyl group and a tributylstannyl group provides versatility in synthetic chemistry, making it a valuable reagent in various research and industrial processes.

Eigenschaften

CAS-Nummer

122229-78-1

Molekularformel

C16H34OSn

Molekulargewicht

361.2 g/mol

IUPAC-Name

3-tributylstannylbut-3-en-1-ol

InChI

InChI=1S/C4H7O.3C4H9.Sn/c1-2-3-4-5;3*1-3-4-2;/h5H,1,3-4H2;3*1,3-4H2,2H3;

InChI-Schlüssel

UAXAHSXCWADQQE-UHFFFAOYSA-N

Kanonische SMILES

CCCC[Sn](CCCC)(CCCC)C(=C)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.